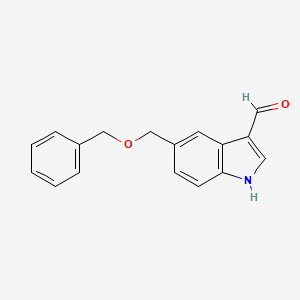

5-Benzyloxymethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

887575-88-4 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

5-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c19-10-15-9-18-17-7-6-14(8-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |

InChI Key |

CAZFZSHTLLIQSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC3=C(C=C2)NC=C3C=O |

Origin of Product |

United States |

Nomenclature and Structural Context Within the Indole Chemical Class

5-Benzyloxymethyl-1H-indole-3-carbaldehyde belongs to the extensive family of indole (B1671886) compounds, which are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The systematic IUPAC name for this compound is 5-(benzyloxymethyl)-1H-indole-3-carbaldehyde. sigmaaldrich.com This nomenclature precisely describes the molecular architecture: an indole core with a carbaldehyde (or formyl) group at the 3-position of the heterocyclic ring and a benzyloxymethyl substituent at the 5-position of the benzene ring.

The indole-3-carbaldehyde framework is a common motif in both natural and synthetic chemistry. The presence of the aldehyde group at the C3 position provides a reactive handle for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. The substituent at the 5-position can significantly influence the electronic properties and biological activity of the indole scaffold. In the case of this compound, the benzyloxymethyl group introduces a degree of lipophilicity and steric bulk, which can modulate its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(benzyloxy)-1H-indole-3-carbaldehyde |

| CAS Number | 6953-22-6 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Synonyms | 5-Benzyloxyindole-3-carboxaldehyde, 5-Benzyloxy-3-formylindole |

Significance of the Indole 3 Carbaldehyde Scaffold in Synthetic and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a privileged structure in the realm of medicinal chemistry, serving as a versatile building block for the synthesis of numerous biologically active molecules. researchgate.net The aldehyde functionality is readily converted into a diverse array of other functional groups and heterocyclic systems, allowing for the creation of extensive compound libraries for drug discovery.

Derivatives of indole-3-carbaldehyde have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. For instance, various substituted indole-3-carbaldehyde analogues have been synthesized and evaluated for their potential as antioxidant agents. derpharmachemica.com The reactivity of the aldehyde group allows for the facile synthesis of Schiff bases, hydrazones, and other derivatives, which have been investigated for their therapeutic potential.

In synthetic chemistry, indole-3-carbaldehydes are key intermediates in the construction of complex natural products and other target molecules. They can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and various condensation reactions. The Vilsmeier-Haack reaction is a common method for the direct formylation of indoles at the 3-position to produce indole-3-carbaldehydes. google.com

Overview of Research Directions Pertaining to 5 Benzyloxymethyl 1h Indole 3 Carbaldehyde and Its Analogues

Direct Formylation Strategies for Indole Systems

The introduction of a formyl group (-CHO) at the C-3 position of the indole ring is a fundamental transformation in indole chemistry, leading to the versatile intermediate, indole-3-carbaldehyde. This aldehyde can be further elaborated to construct a wide array of more complex indole-containing molecules.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com This reaction typically utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce the formyl group. rsc.org

The Vilsmeier reagent is most commonly prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The reaction between DMF and POCl₃ generates the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent. rsc.org

The mechanism of the Vilsmeier-Haack formylation of indole proceeds via an electrophilic aromatic substitution. The electron-rich C-3 position of the indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. This attack leads to the formation of a cationic intermediate, which is then quenched during aqueous workup to yield the final indole-3-carbaldehyde. rsc.org The reaction is generally carried out at low temperatures, often starting at 0-10°C, and then allowed to proceed at room temperature or with gentle heating. rsc.orggoogle.com

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction, aiming to reduce the use of stoichiometric and often harsh reagents like POCl₃. orgsyn.orgacs.org These catalytic approaches often involve a P(III)/P(V)=O cycle to regenerate the active formylating species. acs.org

Table 1: Vilsmeier-Haack Reaction Conditions for Indole-3-carbaldehyde Synthesis

| Reagents | Solvent | Temperature | Yield | Reference |

| POCl₃, DMF | - | 0°C to 35°C | High | orgsyn.org |

| POCl₃, DMF | DMF | 0°C to 90°C | 89-96% | google.com |

| Catalytic P(III)/P(V)=O cycle, DMF-d₇ | MeCN | Room Temperature | Good | orgsyn.orgorgsyn.org |

While the Vilsmeier-Haack reaction is a cornerstone of indole formylation, several alternative methods have been developed to address limitations such as the use of hazardous reagents and to improve functional group tolerance. acs.org These alternative approaches often employ different formylating agents and reaction conditions.

One notable alternative involves the use of trimethyl orthoformate as the carbonyl source, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). This method offers a practical and efficient route to a wide range of C-formylindoles under neat conditions and at ambient temperatures. acs.org

Another green and efficient approach utilizes visible light and a photoredox catalyst, such as Eosin Y. organic-chemistry.org In this system, tetramethylethylenediamine (TMEDA) serves as the carbon source, and air is used as the oxidant under mild conditions. organic-chemistry.org This protocol is environmentally friendly as it avoids the use of metal catalysts and strong oxidants. organic-chemistry.org

Iron-catalyzed C-3 formylation of indoles has also been reported as an efficient and environmentally benign method. organic-chemistry.org This process uses ferric chloride (FeCl₃) as a cheap and non-toxic catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) as the formylating agents and air as the oxidant. organic-chemistry.org

Table 2: Alternative Reagents for C-3 Formylation of Indoles

| Reagent System | Catalyst | Key Features | Reference |

| Trimethyl orthoformate | BF₃·OEt₂ | Rapid, neat conditions, ambient temperature | acs.org |

| Tetramethylethylenediamine (TMEDA) | Eosin Y (visible light) | Green, mild conditions, uses air as oxidant | organic-chemistry.org |

| Formaldehyde, Aqueous Ammonia | FeCl₃ | Inexpensive, non-toxic catalyst, uses air as oxidant | organic-chemistry.org |

Functionalization at the C-5 Position: Introduction of the Benzyloxymethyl Moiety

The introduction of substituents at the C-5 position of the indole ring is a significant challenge in indole synthesis due to the lower reactivity of the benzenoid ring compared to the pyrrole (B145914) ring. nih.govrsc.org However, various strategies have been developed to achieve regioselective functionalization at this position.

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the indole core, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For instance, copper-catalyzed regioselective C-5–H alkylation reactions of indoles bearing a carbonyl group at the C-3 position have been developed. nih.govrsc.org The C-3 carbonyl group acts as a directing group, guiding the functionalization to the C-5 position. nih.gov

Another approach to C-5 functionalization is through halogenation, followed by subsequent cross-coupling reactions. An efficient and highly regioselective C-5–H direct iodination of indoles has been reported, providing a versatile handle for further synthetic transformations. rsc.orgresearchgate.net The resulting 5-iodoindole (B102021) can then be subjected to various coupling reactions to introduce the desired substituent. Additionally, a halogen-metal exchange strategy starting from 5-bromoindole (B119039) has been employed to prepare a variety of 5-substituted indoles. scispace.com

Starting from appropriately substituted anilines, the Fischer indole synthesis can be utilized to construct indoles with pre-existing functionality at the C-5 position. luc.edu For example, using a p-substituted aniline (B41778) derivative in the Fischer synthesis will result in a 5-substituted indole. google.com

The introduction of the benzyloxymethyl group at the C-5 position typically involves the formation of a benzyl ether. The Williamson ether synthesis is a classic and versatile method for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile reacts with a primary alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing 5-benzyloxymethyl-1H-indole, a 5-hydroxymethylindole derivative would first be prepared. The hydroxyl group is then deprotonated with a base to form an alkoxide, which subsequently reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether. masterorganicchemistry.comorganic-chemistry.org

The choice of base is crucial for the deprotonation step. Strong bases like sodium hydride (NaH) are commonly used. organic-chemistry.org The reaction is typically carried out in a suitable aprotic solvent. jk-sci.com

Alternative methods for benzyl ether formation include using 2-benzyloxypyridine in the presence of an alcohol and magnesium oxide, which can be activated by N-methylation. nih.gov Benzylic alcohols can also be used as green alkylating agents for the direct benzylation of indoles, catalyzed by molecular iodine. acs.org

Table 3: Common Methods for Benzyl Ether Formation

| Method | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH), Benzyl Halide | Classic Sₙ2 reaction, versatile | masterorganicchemistry.comwikipedia.org |

| Using 2-Benzyloxypyridine | Alcohol, 2-Benzyloxypyridine, MgO, MeOTf | Good to excellent yields | nih.gov |

| Direct Benzylation with Benzylic Alcohols | Indole, Benzylic Alcohol | Molecular Iodine Catalyst, Greener approach | acs.org |

Biosynthetic Pathways and Enzyme-Mediated Transformations Related to Indole-3-carbaldehyde

Indole-3-carbaldehyde is not only a synthetic intermediate but also a naturally occurring compound found in various organisms, where it is produced through specific biosynthetic pathways.

In plants, particularly in Arabidopsis thaliana, indole-3-carbaldehyde and its derivatives are synthesized from the amino acid tryptophan. nih.govnih.govresearchgate.net The biosynthetic pathway proceeds through the intermediates indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govnih.gov The enzyme cytochrome P450 71B6 (CYP71B6) has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov Another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov

In humans, indole-3-carbaldehyde is a metabolite of dietary L-tryptophan, synthesized by bacteria residing in the gastrointestinal tract. wikipedia.org Specifically, species of the Lactobacillus genus are known to metabolize tryptophan into indole-3-carbaldehyde. wikipedia.org

Enzyme-mediated transformations have also been explored for the synthesis of indole-3-carbaldehyde. For instance, the fungal detoxifying enzyme brassinin (B1667508) oxidase can mediate the conversion of the phytoalexin brassinin into indole-3-carbaldehyde. ekb.eg

Table 4: Key Enzymes in Indole-3-carbaldehyde Biosynthesis

| Enzyme | Organism/System | Function | Reference |

| Cytochrome P450 71B6 (CYP71B6) | Arabidopsis thaliana | Converts indole-3-acetonitrile to indole-3-carbaldehyde | nih.gov |

| ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Arabidopsis thaliana | Oxidizes indole-3-carbaldehyde to indole-3-carboxylic acid | nih.govnih.gov |

| Tryptophanase-expressing bacteria | Human gut microbiota | Involved in the metabolism of tryptophan to indole derivatives | wikipedia.org |

| Brassinin oxidase | Fungi | Converts brassinin to indole-3-carbaldehyde | ekb.eg |

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, have become powerful tools in synthetic chemistry. nih.govarkat-usa.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov For the synthesis of functionalized indole scaffolds, MCRs offer a convergent approach, assembling the core structure in a few steps.

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles can be applied to related structures. Indole derivatives are often used as partners in MCRs to create diverse heterocyclic systems. arkat-usa.org For instance, the Mannich reaction, a classic example of an MCR, involves the condensation of an active hydrogen compound (like indole), an aldehyde, and an amine to form β-amino carbonyl compounds known as Mannich bases. arkat-usa.org Gramine (B1672134), derived from indole, formaldehyde, and dimethylamine, is a key intermediate that can be further transformed into various indole derivatives, including tryptamines and other alkaloids. arkat-usa.org

Another notable MCR is the Ugi reaction, which typically involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. arkat-usa.org Although direct applications of the Ugi reaction to form the indole-3-carbaldehyde scaffold are less common, isocyanide-based MCRs have been used to synthesize complex indole-containing heterocycles. arkat-usa.org

Convergent strategies often involve the synthesis of key fragments that are later combined. In the context of substituted indole-3-carbaldehydes, a convergent approach might involve synthesizing a substituted indole core and then introducing the carbaldehyde group at the C-3 position. The Vilsmeier-Haack reaction is a widely used method for this formylation step, reacting an electron-rich heterocycle like indole with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group. researchgate.netresearchgate.net This approach allows for the synthesis of various substituted indoles which can then be formylated in a final step.

One-flow synthesis systems, utilizing microflow technology, represent a modern convergent strategy. nih.gov These systems allow for the rapid, sequential addition of reagents and can handle unstable intermediates effectively. nih.gov For example, a one-flow synthesis of substituted indoles has been demonstrated via a sequential 1,2-addition/nucleophilic substitution of indole-3-carbaldehydes, yielding structurally diverse indole derivatives in good yields. nih.gov

| Reaction Type | Reactants | Product Type | Relevance to Indole-3-carbaldehydes |

| Mannich Reaction | Indole, Aldehyde, Amine | Gramines (β-aminoalkylindoles) | Precursors for various C-3 substituted indoles. arkat-usa.org |

| Vilsmeier-Haack | Substituted Indole, POCl₃, DMF | Substituted Indole-3-carbaldehyde | A common and efficient formylation method. researchgate.netresearchgate.net |

| One-Flow Synthesis | Indole-3-carbaldehyde, Nucleophile | C-3 Substituted Indoles | Enables rapid synthesis of diverse derivatives from the carbaldehyde. nih.gov |

Green Chemistry Principles in the Synthesis of Indole-3-carbaldehyde Scaffolds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indole-3-carbaldehyde and its derivatives, significant efforts have been made to develop more environmentally benign methodologies. researchgate.net Traditional methods often rely on harsh reaction conditions and stoichiometric reagents, leading to waste and low yields. researchgate.netresearchgate.net

Key Green Chemistry Approaches:

Use of Greener Solvents: Water and ethanol (B145695) are preferred solvents due to their low toxicity and environmental impact. beilstein-journals.orgrsc.org For example, an unexpected Br₂-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds has been successfully demonstrated in water. beilstein-journals.org

Catalysis: The use of catalysts, particularly reusable ones, is a cornerstone of green chemistry.

Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often enabling reactions under milder conditions. A ceria/vinylpyridine nanocomposite has been used for the synthesis of bis(indolyl)methanes from indole and benzaldehyde (B42025) in methanol (B129727) with high yields, and the catalyst could be recovered and reused. beilstein-journals.org

Ionic Liquids: Ionic liquids can act as both solvent and catalyst and are often recyclable. An FeCl₃-based ionic liquid has been utilized as a catalyst for synthesizing bis(indolyl)methanes under mild conditions with short reaction times. beilstein-journals.org

Metal-Free Catalysis: Avoiding heavy metal catalysts is a key goal. Metal-free indole formylation has been achieved, offering a cleaner synthetic route. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) minimizes waste and can lead to improved reaction rates. A solvent-free protocol for the synthesis of 3,3′-bis(indolyl)methanes using DBDMH (1,3-dibromo-5,5-dimethylhydantoin) as a catalyst has been developed. beilstein-journals.org Mechanochemical approaches, using ball milling, have also been employed for the solvent-free synthesis of N-substituted indole-3-carboxaldehyde oximes. mdpi.com

Energy Efficiency: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Alternative Reagents: The use of less hazardous reagents is crucial. For instance, environmentally friendly approaches for synthesizing indole carbaldehyde include the oxidation of gramine methiodide using sodium nitrite (B80452) in DMF. ekb.eg

Electrochemical Synthesis: Electro-organic chemistry presents a sustainable alternative to traditional methods by using electricity to drive reactions, offering mild conditions and high selectivity. researchgate.netresearchgate.net

| Green Principle | Methodology/Catalyst | Solvent | Advantages | Reference |

| Green Solvents | Br₂-catalysis | Water | Low toxicity, environmentally benign. | beilstein-journals.org |

| Nanocatalysis | Ceria/vinylpyridine nanocomposite | Methanol | Reusable catalyst, high yield. | beilstein-journals.org |

| Solvent-Free | DBDMH | None | Reduced waste, simple work-up. | beilstein-journals.org |

| Solvent-Free | Mechanochemistry (Ball Milling) | None | Minimized risk, high conversion. | mdpi.com |

| Alternative Reagents | Oxidation of gramine methiodide | DMF | Environmentally friendly approach. | ekb.eg |

| Electrosynthesis | Electrochemical processes | Varies | Mild conditions, good selectivity, sustainability. | researchgate.netresearchgate.net |

Reactions of the Aldehyde Functional Group (C-3 Position)

The aldehyde group at the C-3 position of the indole ring is a versatile functional handle that participates in a variety of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reduction and oxidation processes. These reactions are fundamental to the elaboration of the indole scaffold into more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation, Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

The aldehyde functionality of this compound is amenable to several classic carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework at the C-3 position.

Aldol and Knoevenagel Condensations: In reactions such as the Knoevenagel condensation, indole-3-carbaldehydes react with active methylene (B1212753) compounds to yield α,β-unsaturated products. google.comnih.govmasterorganicchemistry.combyjus.comacs.org This type of reaction is typically catalyzed by a weak base. For instance, the reaction of an indole-3-carboxaldehyde with an active methylene compound like malononitrile (B47326) or a malonate ester, in the presence of a suitable base, would be expected to produce the corresponding benzylidene derivative. byjus.com

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. rsc.orgic.ac.uknih.govresearchgate.net In this reaction, a phosphorus ylide reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. rsc.orgic.ac.uknih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally offers excellent stereoselectivity, favoring the formation of (E)-alkenes. nih.govnih.govrsc.orgresearchgate.net These reactions would allow for the introduction of a variety of substituted vinyl groups at the C-3 position of the 5-Benzyloxymethyl-1H-indole core.

While specific examples for this compound in these particular named reactions are not prevalent in the reviewed literature, the general reactivity of indole-3-carbaldehydes suggests that it would serve as a competent substrate in these transformations.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Indole-3-Carbaldehydes

| Reaction Name | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | α,β-Unsaturated Indole Derivative |

| Wittig Reaction | Phosphorus Ylide | Base (e.g., n-BuLi) | 3-Vinylindole Derivative |

Carbon-Nitrogen Bond Forming Reactions (e.g., Imine, Hydrazone, Oxime, Semicarbazone, Thiosemicarbazone Formation)

The reaction of the aldehyde group with various nitrogen-based nucleophiles provides a straightforward route to a wide range of derivatives with potential biological activities.

Imine, Oxime, and Hydrazone Formation: The condensation of indole-3-carbaldehydes with primary amines leads to the formation of imines, also known as Schiff bases. Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields oximes, and reactions with hydrazines produce hydrazones. researchgate.netresearchgate.netunicam.itmasterorganicchemistry.commdma.chnih.govrsc.org For example, N-substituted indole-3-carbaldehyde oximes can be synthesized via a condensation reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. researchgate.netresearchgate.net

Semicarbazone and Thiosemicarbazone Formation: Further extending this reactivity, indole-3-carbaldehydes can be condensed with semicarbazide (B1199961) and thiosemicarbazide (B42300) to form the corresponding semicarbazones and thiosemicarbazones, respectively. ekb.eg The synthesis of indole-3-carboxaldehyde thiosemicarbazone derivatives is typically achieved through a Schiff base condensation of the aldehyde with a thiosemicarbazide. These reactions are often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid.

Table 2: Carbon-Nitrogen Bond Forming Reactions

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |

Reduction of the Aldehyde to Alcohol or Methylene

The aldehyde group of this compound can be selectively reduced to either a primary alcohol or a methyl group, providing access to indole-3-methanol and 3-methylindole (B30407) (skatole) derivatives, respectively.

Reduction to Alcohol: The reduction of indole-3-carbaldehydes to the corresponding indole-3-methanols can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). google.comnih.gov This transformation is typically carried out in an alcoholic solvent. The use of NaBH₄ is advantageous as it generally does not affect other reducible functional groups within the indole nucleus under standard conditions. nih.gov Catalytic transfer hydrogenation, for instance using an iridium(III) complex with methanol as the hydrogen source, also serves as an effective method for reducing aldehydes to alcohols. rsc.orgresearchgate.net

Reduction to Methylene: More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can effect the complete reduction of the aldehyde group to a methyl group, a transformation known as hydrogenolysis. byjus.comekb.eg This reaction converts indole-3-aldehydes into 3-methylindoles (skatoles). ekb.eg It is important to note that LiAlH₄ is a much stronger reducing agent than NaBH₄ and may also reduce other functional groups present in the molecule. byjus.com

Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde at the C-3 position can be oxidized to the corresponding carboxylic acid, yielding 5-Benzyloxymethyl-1H-indole-3-carboxylic acid. This transformation is a key step in the synthesis of various biologically active indole derivatives.

A variety of oxidizing agents can be employed for this purpose. Aldehyde oxidases, for example, are enzymes that can convert aldehydes into their corresponding carboxylic acids. In a laboratory setting, common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be used. A convenient two-step, one-pot protocol involving TEMPO/NaOCl followed by NaClO₂ has also been reported for the oxidation of primary alcohols to carboxylic acids, a method that could be adapted for the oxidation of aldehydes.

Reactivity at the Indole Nitrogen Atom (N-1 Position)

The nitrogen atom of the indole ring is nucleophilic and can participate in various reactions, most notably alkylation. This reactivity allows for the introduction of a wide range of substituents at the N-1 position, which can significantly modulate the biological and chemical properties of the indole scaffold.

N-Alkylation Reactions and Protecting Group Strategies

The hydrogen atom on the indole nitrogen is acidic and can be removed by a base to generate an indolyl anion, which can then be alkylated with an appropriate electrophile.

N-Alkylation: The N-alkylation of indole-3-carbaldehydes is a common strategy to introduce diversity and to protect the indole nitrogen. researchgate.net This reaction is typically carried out by treating the indole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or tosylate. researchgate.net For instance, the N-benzylation of an indole-3-carbaldehyde can be achieved using benzyl bromide in the presence of potassium carbonate in a solvent like DMF. ekb.eg

Protecting Group Strategies: The indole nitrogen is often protected during multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions that will be used in subsequent steps and the ease of its removal. Common protecting groups for the indole nitrogen include acetyl, benzyl, and various sulfonyl derivatives. The benzyloxymethyl group at the C-5 position is generally stable under the conditions used for many of these transformations.

Table 3: Common N-Alkylation and Protecting Group Strategies for Indole-3-Carbaldehydes

| Reagent | Base | Product |

|---|---|---|

| Alkyl Halide (R-X) | NaH, K₂CO₃ | N-Alkyl-indole-3-carbaldehyde |

| Benzyl Bromide (BnBr) | K₂CO₃ | N-Benzyl-indole-3-carbaldehyde |

N-Acylation Reactions

The nitrogen atom of the indole ring in this compound can readily undergo acylation to introduce an acyl group. This transformation is significant not only for protecting the indole nitrogen during subsequent reactions but also for synthesizing N-acylindole derivatives which may possess unique biological activities. The acylation can be achieved through various methods, with the choice of reagent and conditions influencing the efficiency and outcome of the reaction.

Commonly, N-acylation is performed by treating the indole with an acyl halide, such as an acid chloride, in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or a stronger base like sodium hydride, deprotonates the indole nitrogen, forming an indolide anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.

Alternatively, carboxylic acids can be coupled directly with the indole nitrogen using a coupling agent. Dicyclohexylcarbodiimide (DCC) is a frequently employed coupling agent for this purpose. In a typical procedure, the indole, a carboxylic acid, and DCC are stirred in a suitable solvent, often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.

Thioesters have also been explored as acylating agents for indoles in the presence of a base like cesium carbonate. This method offers a chemoselective approach to N-acylation.

Table 1: Representative N-Acylation Reactions of Indole Derivatives

| Acylating Agent | Base/Coupling Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Acid Chloride | Triethylamine or NaH | THF or DMF | 0 °C to room temp | N-Acylindole |

| Carboxylic Acid | DCC, DMAP | CH2Cl2 | 0 °C to room temp | N-Acylindole |

| Thioester | Cs2CO3 | Xylene | High temperature | N-Acylindole |

Chemical Modifications Involving the Benzyloxymethyl Substituent (C-5 Position)

The benzyloxymethyl group at the C-5 position presents a versatile handle for further chemical modifications, primarily through cleavage of the benzyl ether or transformations at the methylene linker.

The benzyl ether linkage in the 5-benzyloxymethyl substituent can be selectively cleaved to unveil the corresponding 5-hydroxymethyl-1H-indole-3-carbaldehyde. This deprotection is a crucial step in many synthetic pathways, and several methods are available that offer high selectivity and mild reaction conditions, thereby preserving the other functional groups in the molecule.

Catalytic hydrogenolysis is a widely used method for benzyl ether cleavage. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds under mild conditions and generally affords high yields of the deprotected alcohol.

For substrates that are sensitive to hydrogenation, other debenzylation methods can be employed. Lewis acids, such as boron trichloride (B1173362) (BCl₃) or its complexes, can effectively cleave benzyl ethers. Additionally, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be utilized, particularly for p-methoxybenzyl ethers, although methods for simple benzyl ethers have also been developed.

Table 2: Methods for Selective Cleavage of Benzyl Ethers

| Reagent | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| H2 | Pd/C | Ethanol or Ethyl Acetate | Room temp, atmospheric pressure | 5-Hydroxymethyl-1H-indole-3-carbaldehyde |

| BCl3·SMe2 | - | Dichloromethane | -78 °C to room temp | 5-Hydroxymethyl-1H-indole-3-carbaldehyde |

| DDQ | - | Toluene/Water | Heating | 5-Hydroxymethyl-1H-indole-3-carbaldehyde |

The methylene group within the benzyloxymethyl substituent is a potential site for functional group interconversions, although this is a less commonly explored transformation compared to benzyl ether cleavage. Oxidation of this benzylic methylene group could, in principle, lead to the formation of a 5-aroyloxymethyl or a 5-formyloxymethyl indole derivative. Various oxidizing agents are known to effect the oxidation of benzylic C-H bonds to carbonyl groups, including potassium permanganate, chromium-based reagents, or catalytic systems involving transition metals. The specific choice of oxidant and reaction conditions would be critical to achieve selectivity for the methylene group without affecting the aldehyde at C-3 or other parts of the indole ring.

Reactions on the Indole Ring System (Excluding C-3 and N-1)

The benzene (B151609) portion of the indole ring system in this compound can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

The indole nucleus is generally electron-rich and readily undergoes electrophilic aromatic substitution, with the C-3 position being the most reactive site. Since the C-3 position in this compound is already occupied by a deactivating carbaldehyde group, subsequent electrophilic attack is directed to other positions on the indole ring. The presence of the electron-donating benzyloxymethyl group at C-5 and the indole nitrogen would direct incoming electrophiles primarily to the C-4, C-6, and C-2 positions. The outcome of the substitution will depend on the nature of the electrophile and the reaction conditions.

For instance, nitration of 3-formylindoles has been shown to occur at the C-6 position, and to a lesser extent at the C-4 position. Halogenation, such as iodination, can also be directed to the C-5 position in the presence of suitable reagents. The Vilsmeier-Haack reaction, a method for formylation, typically occurs at the C-3 position of unsubstituted indoles. In a 3-substituted indole, this reaction could potentially lead to substitution at the C-2 position or on the benzene ring, depending on the directing effects of the existing substituents.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3/H2SO4 | 6-Nitro-5-benzyloxymethyl-1H-indole-3-carbaldehyde |

| Halogenation | NIS, BF3·Et2O | 4-Iodo- or 6-Iodo-5-benzyloxymethyl-1H-indole-3-carbaldehyde |

| Vilsmeier-Haack | POCl3, DMF | 2-Formyl-5-benzyloxymethyl-1H-indole-3-carbaldehyde |

Nucleophilic aromatic substitution (SNAr) is less common for the indole ring system unless it is activated by strong electron-withdrawing groups. The carbaldehyde group at C-3 does have an electron-withdrawing effect, which is transmitted through the π-system of the indole. However, for a nucleophilic attack on the benzene portion of the indole, a good leaving group at one of the ring positions (C-4, C-6, or C-7) would typically be required, along with significant activation. The benzyloxymethyl group at C-5 is electron-donating in nature, which would disfavor nucleophilic aromatic substitution on the benzene ring. Therefore, direct nucleophilic aromatic substitution on the unsubstituted positions of the benzene ring of this compound is generally not a facile process. For such a reaction to occur, the indole ring would likely need to be further substituted with potent electron-withdrawing groups, such as nitro groups.

Regioselective Halogenation

The chemical reactivity of this compound towards electrophilic halogenation is governed by the directing effects of its constituent functional groups. The indole nucleus possesses multiple sites susceptible to electrophilic attack, and the regioselectivity of halogenation is dictated by the interplay between the electron-withdrawing nature of the 3-carbaldehyde group and the electron-donating character of the 5-benzyloxymethyl group.

The formyl group at the C3 position is a deactivating group, which decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic substitution. ic.ac.uk Conversely, the benzyloxymethyl group at the C5 position, being analogous to an alkoxy group, is an activating substituent. Through resonance, it increases the electron density of the benzenoid ring, thereby directing incoming electrophiles to the ortho positions, namely C4 and C6. youtube.comlibretexts.org Consequently, electrophilic halogenation of this compound is anticipated to occur preferentially at the C4 or C6 positions of the indole ring. This is a common reactivity pattern observed in the functionalization of the indole benzene core, where accessing the C4 to C7 positions is a significant objective in synthetic chemistry. researchgate.netrsc.orgrsc.org

While specific studies detailing the halogenation of this compound are not extensively documented in the surveyed literature, the expected outcomes can be inferred from established principles of indole chemistry. The use of common halogenating agents such as N-Bromosuccinimide (NBS) for bromination, N-Chlorosuccinimide (NCS) for chlorination, and Iodine (I₂) for iodination would likely yield the corresponding 4-halo or 6-halo derivatives. The precise ratio of these isomers would depend on the specific reaction conditions, including the solvent, temperature, and the nature of the halogenating agent. For instance, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the late-stage diversification of indoles at the C4 position. rsc.org

The table below outlines the predicted products from the regioselective halogenation of this compound based on these directing effects.

Table 1: Predicted Outcomes of Regioselective Halogenation

| Halogenating Agent | Expected Major Product(s) | Position of Halogenation |

|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Bromo-5-benzyloxymethyl-1H-indole-3-carbaldehyde and/or 6-Bromo-5-benzyloxymethyl-1H-indole-3-carbaldehyde | C4 and/or C6 |

| N-Chlorosuccinimide (NCS) | 4-Chloro-5-benzyloxymethyl-1H-indole-3-carbaldehyde and/or 6-Chloro-5-benzyloxymethyl-1H-indole-3-carbaldehyde | C4 and/or C6 |

Spectroscopic Characterization and Structural Confirmation of 5 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) ring protons, the benzylic protons, the methylene (B1212753) bridge protons, and the aldehydic proton will all resonate at characteristic chemical shifts.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 8.0 - 8.5 | br s |

| Aldehyde C-H | 9.9 - 10.1 | s |

| Indole H-2 | 8.2 - 8.4 | s |

| Indole H-4 | 7.8 - 8.0 | d |

| Indole H-7 | 7.5 - 7.7 | d |

| Indole H-6 | 7.2 - 7.4 | dd |

| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | m |

| Benzyl (B1604629) CH₂ | 4.6 - 4.8 | s |

| Methylene O-CH₂ | 4.5 - 4.7 | s |

This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Indole C-7a | 137 - 139 |

| Benzyl C (quaternary) | 137 - 139 |

| Indole C-3a | 135 - 137 |

| Indole C-2 | 130 - 135 |

| Phenyl C-H | 127 - 129 |

| Indole C-5 | 125 - 128 |

| Indole C-4 | 122 - 124 |

| Indole C-6 | 120 - 122 |

| Indole C-3 | 118 - 120 |

| Indole C-7 | 110 - 112 |

| Benzyl CH₂ | 72 - 75 |

| Methylene O-CH₂ | 70 - 73 |

This is a predictive table. Actual values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the protons on the indole ring (H-4, H-6, H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for example, showing the correlation from the methylene protons to the carbons of the benzyl group and to C-5 of the indole ring, as well as correlations from the aldehydic proton to C-3 and C-3a of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (indole) | 3300 - 3500 | Sharp, medium intensity |

| C-H (aromatic) | 3000 - 3100 | Sharp, weak to medium |

| C-H (aldehyde) | 2700 - 2850 | Two weak bands |

| C=O (aldehyde) | 1650 - 1690 | Strong, sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to strong |

| C-O (ether) | 1050 - 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. HRMS provides the exact mass, which can be used to determine the molecular formula. The expected molecular formula for this compound is C₁₇H₁₅NO₂.

MS (Electron Ionization - EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the ether linkage.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore is known to have characteristic absorption bands. The presence of the aldehyde and benzyloxymethyl groups will influence the position and intensity of these bands. The spectrum would be expected to show absorption maxima (λmax) in the UV region, characteristic of the π → π* transitions of the indole and benzene (B151609) rings, and potentially an n → π* transition for the carbonyl group.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Elucidation (if applicable to related compounds)

Typically, indole-3-carbaldehyde derivatives crystallize in systems that allow for the formation of hydrogen-bonding networks. For instance, the crystal structure of 1H-Indole-3-carbaldehyde shows that molecules are linked into chains via N—H⋯O hydrogen bonds between the indole nitrogen of one molecule and the aldehyde oxygen of an adjacent molecule. nih.govnajah.edu This primary interaction is a defining feature of the supramolecular assembly in the solid state.

Crystallographic data for related indole-3-carbaldehyde compounds are summarized below to illustrate the typical parameters obtained from such studies.

Table 1: Representative Crystallographic Data for Related Indole-3-Carbaldehyde Derivatives

| Parameter | 1H-Indole-3-carbaldehyde nih.gov | 5-Methyl-1H-indole-3-carbaldehyde nih.gov |

|---|---|---|

| Molecular Formula | C₉H₇NO | C₁₀H₉NO |

| Molecular Weight | 145.16 | 159.18 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pca2₁ | Pna2₁ |

| a (Å) | 14.0758 (9) | 16.9456 (19) |

| b (Å) | 5.8059 (4) | 5.7029 (6) |

| c (Å) | 8.6909 (5) | 8.6333 (9) |

| V (ų) | 710.24 (8) | 834.31 (15) |

| Z | 4 | 4 |

| Hydrogen Bonding | N—H⋯O | N—H⋯O, C—H⋯π |

Integration of Experimental and Computational Spectroscopic Data

To achieve a comprehensive understanding of the structural and electronic properties of this compound, a synergistic approach that combines experimental spectroscopic data with quantum chemical computations is invaluable. researchgate.net Density Functional Theory (DFT) has become a standard tool for correlating observed spectroscopic features with the underlying molecular structure and properties. mdpi.comresearchgate.net

This integrated methodology typically involves the following workflow:

Geometry Optimization: The first step is to compute the minimum energy conformation of the molecule using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net This provides a theoretical three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Following optimization, vibrational frequencies are calculated. These theoretical frequencies, after appropriate scaling, can be directly compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison aids in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequencies of the N-H, C=O (aldehyde), and C-O-C (ether) groups can be precisely assigned.

NMR Chemical Shift Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) are calculated using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net The calculated shifts are then correlated with the experimental chemical shifts obtained from NMR spectroscopy, providing a robust confirmation of the assignments of protons and carbons in the molecular skeleton.

Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of the molecule. researchgate.net The calculated absorption wavelengths (λmax) can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions, such as π→π* and n→π* transitions, within the indole chromophore and associated substituents. researchgate.net

Studies on similar molecules, like 1H-Indole-3-carbaldehyde and other substituted indoles, have demonstrated excellent agreement between experimental data and results from DFT calculations. researchgate.netresearchgate.net This combined approach not only confirms the proposed structure but also provides deeper insights into the molecule's electronic distribution, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Indole-3-carbaldehyde |

Computational and Theoretical Investigations of 5 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. d-nb.info It is particularly effective for calculating the properties of molecules such as indole (B1671886) derivatives.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 5-Benzyloxymethyl-1H-indole-3-carbaldehyde, which has several rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

The geometry of the indole ring itself is largely planar. However, the orientation of the benzyloxymethyl and carbaldehyde substituents can vary. Theoretical calculations would explore the potential energy surface by rotating the C-O and C-C single bonds of the side chains to locate the most stable conformer. The planarity of the indole core in related molecules, such as 5-methyl-1H-indole-3-carbaldehyde, has been confirmed by crystallographic studies. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-31G*) |

| Bond Length | C3-C10 (Carbaldehyde) | ~1.45 Å |

| C10=O11 | ~1.22 Å | |

| C5-C12 (Benzyloxymethyl) | ~1.51 Å | |

| C12-O13 | ~1.43 Å | |

| O13-C14 | ~1.44 Å | |

| Bond Angle | C2-C3-C10 | ~128° |

| C5-C12-O13 | ~109.5° | |

| C12-O13-C14 | ~112° | |

| Dihedral Angle | C4-C5-C12-O13 | Variable (Conformational search needed) |

| C2-C3-C10=O11 | ~180° (for planarity) |

Note: These are representative values based on general principles and data for similar molecules. Actual calculated values may vary.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations can provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the conjugated system including the carbaldehyde group. Studies on substituted imidazoles and indoles have shown that the energy gap can be used to evaluate relative stability.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

| Ionization Potential | 5.5 to 6.5 |

| Electron Affinity | 1.5 to 2.5 |

Note: These values are estimations based on typical DFT results for similar aromatic and heterocyclic compounds.

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). These predictions are invaluable for assigning peaks in experimental spectra.

IR Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks in an infrared (IR) spectrum. These frequencies arise from the stretching, bending, and other vibrations of the molecule. Theoretical IR spectra can help in the identification of functional groups and in the interpretation of experimental spectra of indole derivatives. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Hypothetical Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) of Aldehyde H | 9.8 - 10.2 |

| δ (ppm) of Indole NH | 8.0 - 8.5 | |

| δ (ppm) of Benzyl (B1604629) CH₂ | 4.5 - 5.0 | |

| ¹³C NMR | δ (ppm) of Aldehyde C=O | 185 - 195 |

| IR | ν (cm⁻¹) of N-H stretch | 3300 - 3400 |

| ν (cm⁻¹) of C=O stretch | 1650 - 1680 | |

| UV-Vis | λ_max (nm) | 280 - 320 |

Note: These are expected ranges for a molecule with this structure.

DFT provides a range of tools to analyze and predict the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbaldehyde group would be a region of high negative potential, while the hydrogen of the indole N-H group would be a region of positive potential.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding. This analysis can help to rationalize the stability of certain conformations and the electronic communication between different parts of the molecule.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques can be used to study the dynamic behavior of the molecule, often in a condensed phase.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule and reveal the different conformations it can adopt at a given temperature.

For this compound, an MD simulation could be used to study the flexibility of the benzyloxymethyl side chain and its interaction with the indole ring and the solvent. This would provide a more complete picture of the molecule's conformational preferences than static geometry optimization alone. Such simulations are also foundational for understanding how the molecule might interact with a biological target, such as an enzyme active site.

Molecular Docking Studies to Probe Interactions with Target Biomolecules (as a scaffold)

While direct molecular docking studies specifically targeting this compound are not extensively documented in publicly available research, the foundational scaffold, indole-3-carbaldehyde, and its various derivatives have been the subject of numerous computational investigations. These studies provide significant insights into the potential of this chemical framework to interact with a range of biological targets, suggesting that this compound could serve as a valuable scaffold in drug discovery.

The indole-3-carbaldehyde core is recognized as a promising scaffold for developing therapeutic agents due to its versatile biological activities. researchgate.net Molecular docking studies on derivatives have been crucial in elucidating their binding modes and efficiencies with target proteins. For instance, computational analyses of N-substituted indole derivatives have been performed to understand their interactions with bacterial and fungal proteins. researchgate.netmdpi.com

In a notable study, derivatives of 1H-indole-3-carbaldehyde were synthesized and subjected to molecular docking to explore their antimicrobial potential. mdpi.com These investigations revealed that modifications to the indole scaffold significantly influence the binding affinity to microbial enzymes. For example, docking studies of (Z)-3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, derived from indole-3-carbaldehydes, against bacterial targets like E. coli DNA Gyrase and Thymidylate kinase have demonstrated favorable binding energies, indicating potential inhibitory activity. mdpi.com

Similarly, other research has focused on the interaction of indole-based compounds with enzymes such as UDP-N-acetylmuramate-L-alanine ligase (MurC), a key enzyme in bacterial cell wall synthesis, and human lanosterol (B1674476) 14α-demethylase, a crucial enzyme in fungal cell membrane biosynthesis. nih.gov The indole moiety, in these cases, often participates in crucial hydrogen bonding and pi-stacked interactions within the active sites of these enzymes. nih.gov

The benzyloxymethyl group at the 5-position of the indole ring in this compound introduces additional size, flexibility, and potential interaction points. This substituent could potentially engage in hydrophobic and aromatic interactions within a protein's binding pocket, thereby influencing the compound's binding affinity and selectivity. The presence of this group could enhance or modify the binding profile observed with simpler indole-3-carbaldehyde derivatives.

Table 1: Examples of Molecular Docking Studies on Indole-3-Carbaldehyde Derivatives

| Derivative | Target Biomolecule | Key Findings |

|---|---|---|

| (Z)-3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones | E. coli DNA Gyrase, Thymidylate kinase | Favorable binding energies suggesting potential antibacterial activity. mdpi.com |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives | UDP-N-acetylmuramate-L-alanine ligase (MurC), Human lanosterol 14α-demethylase | Interaction with active sites through hydrogen bonds and pi-stacked interactions. nih.gov |

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | S. aureus and N. meningitidis proteins | Predicted to have better binding efficiency against Gram-positive bacteria. researchgate.net |

These examples underscore the utility of the indole-3-carbaldehyde scaffold in designing molecules that can effectively interact with diverse biological targets. Future molecular docking studies on this compound would be invaluable in predicting its potential biological activities and guiding the synthesis of new therapeutic agents based on this scaffold.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict reactivity, and understand the stability of intermediates and transition states. Such studies, often employing Density Functional Theory (DFT) or other quantum mechanical methods, could provide valuable insights into the chemical behavior of this compound. For example, theoretical calculations could be used to:

Investigate the mechanism of formylation at the 3-position of the 5-benzyloxymethyl-1H-indole precursor.

Model the transition states of nucleophilic addition reactions to the aldehyde group.

Analyze the conformational preferences of the benzyloxymethyl substituent and its influence on the reactivity of the indole ring and the carbaldehyde group.

Future computational research in this area would be highly beneficial for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes involving this compound.

Advanced Applications of 5 Benzyloxymethyl 1h Indole 3 Carbaldehyde in Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Complex Indole (B1671886) Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit profound physiological effects. The synthesis of these complex molecules often requires meticulously planned routes starting from versatile and appropriately functionalized precursors. nih.gov 1H-Indole-3-carboxaldehyde and its derivatives are recognized as crucial intermediates for the preparation of these biologically active compounds. researchgate.netekb.eg The structure of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde, with its aldehyde function, is primed for reactions that build the intricate frameworks of alkaloids. nih.gov The benzyloxymethyl group at the 5-position serves as a masked hydroxyl group, which can be unveiled at a later synthetic stage to introduce further complexity or to mimic the substitution patterns found in naturally occurring alkaloids. While the broader class of indole-3-carbaldehydes is fundamental to alkaloid synthesis, the specific application of the 5-benzyloxymethyl derivative allows for targeted designs and the introduction of oxygenation at a key position, a common feature in many complex indole alkaloids. nih.gov

Precursor for the Construction of Diverse Heterocyclic Systems

The reactivity of the aldehyde group in this compound makes it an excellent starting point for the synthesis of various other heterocyclic systems fused to or substituted on the indole core. researchgate.netresearchgate.net The carbonyl group readily undergoes condensation reactions with a variety of nucleophiles, including amines, hydrazines, and compounds with active methylene (B1212753) groups, leading to the formation of new rings. researchgate.netresearchgate.net These reactions are fundamental in constructing systems like pyrazoles, pyrimidines, and other fused heterocycles which are prevalent in medicinal chemistry. researchgate.net The indole-3-carbaldehyde scaffold is a well-established precursor for diverse heterocyclic derivatives, and the presence of the 5-benzyloxymethyl substituent provides a valuable point for further modification, influencing the electronic properties and solubility of the resulting molecules. researchgate.netresearchgate.net

Scaffold and Building Block in the Development of Biologically Active Molecules

The indole-3-carboxaldehyde (B46971) framework is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. researchgate.net The versatility of this compound allows it to serve as a foundational structure for developing novel therapeutic agents.

The indole nucleus is a common feature in many compounds exhibiting antimicrobial properties. researchgate.net Derivatives synthesized from substituted indole-3-carbaldehydes have shown promise as potential anti-infective agents. For example, semicarbazone derivatives of substituted indole-3-carbaldehydes have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org Studies have shown that compounds derived from indole-3-carbaldehydes can exhibit significant inhibitory activities against various bacterial strains. semanticscholar.orgasianpubs.org The synthesis of derivatives such as semicarbazones from this compound could yield novel compounds for screening against clinically relevant pathogens.

Table 1: Examples of Indole-3-carbaldehyde Derivatives and their Antibacterial Activity

| Compound Class | Target Bacteria | Activity Range (MIC) | Reference |

| Indole-3-carbaldehyde Semicarbazones | Staphylococcus aureus, Bacillus subtilis | 100 - 150 µg/mL | semanticscholar.org |

| (3′-Benzyloxy)-biphenyl-carbaldehyde Derivatives | S. aureus, B. subtilis | 8 - 16 µg/mL | asianpubs.org |

Indole derivatives are a rich source of anti-cancer drug candidates, with naturally occurring alkaloids like vincristine (B1662923) and vinblastine (B1199706) being prime examples. nih.gov Synthetic strategies often employ substituted indole-3-carbaldehydes to create novel compounds with cytotoxic activity. For instance, indole-based chalcones and arylsulfonylhydrazides have been synthesized and evaluated against human cancer cell lines. nih.govjchr.org Research has demonstrated that modifying the indole scaffold, including substitutions at the N1 and C5 positions, can lead to potent anti-proliferative agents. nih.gov this compound serves as an ideal starting material for such explorations, with the 5-position substituent available for creating analogues with potentially enhanced activity and selectivity against cancer cells. jchr.org Studies on 1-(5-substituted-1H-indol-3-yl) prop-2-en-1-one derivatives have shown that these compounds can produce a dose-dependent suppression of cancer cell growth. jchr.org

Table 2: Anti-Cancer Activity of Selected Indole Derivatives

| Compound Series | Cancer Cell Line | Activity Range (IC₅₀) | Reference |

| Indole Substituted Chalcones | Human Colorectal (HCT-116) | 10.70 to 553.94 µM | jchr.org |

| Indole Based Arylsulfonylhydrazides | Breast Cancer (MCF-7) | 13.2 to 82.03 µM | nih.gov |

| Indole Based Arylsulfonylhydrazides | Breast Cancer (MDA-MB-468) | 8.2 µM (most potent) | nih.gov |

The indole structure is central to the function of many neurotransmitters, such as serotonin, and is a key component of many drugs targeting the central nervous system. rsisinternational.org The synthesis of novel indole derivatives is an active area of research for discovering new treatments for neurological and psychiatric disorders. Indole-3-carboxaldehyde thiosemicarbazone derivatives have been investigated for their anticholinesterase properties, which are relevant to the treatment of Alzheimer's disease. The ability to modify the indole core at the 5-position, as in this compound, offers a route to fine-tune the pharmacological properties of new compounds, potentially leading to analogues with improved efficacy and selectivity for neurological targets.

Many indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are known for their potent anti-inflammatory effects. researchgate.net This has spurred the development of new indole-based anti-inflammatory agents. Research has shown that various 1,5-disubstituted indole derivatives can exhibit significant anti-inflammatory activity. researchgate.net The synthesis of such derivatives often starts from a functionalized indole core. This compound provides a scaffold that can be elaborated into more complex molecules designed to inhibit key inflammatory pathways. researchgate.netresearchgate.net For instance, the aldehyde can be oxidized to a carboxylic acid, and the N1 position can be functionalized, leading to a wide range of potential anti-inflammatory compounds. researchgate.net

Application in Prodrug Design and Delivery Systems

Currently, there is a lack of specific published research detailing the application of this compound in the design of prodrugs or its incorporation into drug delivery systems. The indole nucleus is a common scaffold in medicinal chemistry, and prodrug strategies are often employed to enhance the pharmacokinetic properties of drug candidates. However, studies explicitly utilizing the 5-benzyloxymethyl substituent on the indole-3-carbaldehyde core for these purposes have not been reported in the available literature.

Utility in Biochemical Research and Metabolic Pathway Investigations

Indole-3-carbaldehyde and its derivatives are recognized as important metabolites in various biological systems, including plants and gut microbiota, and are subjects of biochemical investigation. nih.govnih.gov For instance, indole-3-carbaldehyde is a known tryptophan metabolite that can influence inflammatory responses in macrophages. nih.gov Furthermore, the biosynthetic pathways leading to indole-3-carbaldehyde derivatives in organisms like Arabidopsis thaliana have been studied to understand plant defense mechanisms. nih.gov

Despite the broader interest in this class of compounds, specific research on the utility of this compound in biochemical assays or as a tool to investigate metabolic pathways has not been specifically reported. Its structural similarity to naturally occurring indole derivatives suggests potential for interaction with biological systems, but dedicated studies to explore this are not yet available.

Future Research Directions and Emerging Trends for 5 Benzyloxymethyl 1h Indole 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing indole-3-carbaldehydes exist, the future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 5-Benzyloxymethyl-1H-indole-3-carbaldehyde, research will likely focus on "green" chemistry principles. This includes the exploration of catalytic systems that minimize waste, the use of safer and renewable solvents, and the design of atom-economical reaction pathways.

Future synthetic strategies may include:

C-H Activation: Direct functionalization of the indole (B1671886) core's C-H bonds offers a more efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation could provide novel routes to 5-substituted indole-3-carbaldehydes.

Photoredox Catalysis: Visible-light-mediated reactions are gaining traction as a sustainable method for forging complex chemical bonds under mild conditions, reducing the need for high temperatures and harsh reagents.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and operates under environmentally friendly aqueous conditions. Engineering enzymes for the specific synthesis of functionalized indoles is a significant area for future development.

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is largely dictated by the indole nucleus, the aldehyde group, and the benzyloxymethyl substituent. While the reactions of the aldehyde and the indole NH group are well-documented, a vast potential for discovering novel transformations remains. researchgate.net

Future investigations will likely target:

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs that utilize the compound as a key building block can rapidly generate molecular complexity and construct diverse chemical libraries. scitechdaily.comnih.gov This approach is highly efficient for discovering new molecules with interesting properties.

Domino and Cascade Reactions: Initiating a sequence of intramolecular reactions could lead to the formation of complex, polycyclic indole alkaloids from the relatively simple starting structure of this compound.

Reactivity of the Benzyloxymethyl Group: Beyond its role as a potential protecting group, the benzyloxymethyl moiety could be actively engaged in novel chemical transformations, such as rearrangements or cyclization reactions, to create unique molecular architectures.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. nih.govnih.gov For this compound, these computational tools can accelerate research by predicting chemical behavior and suggesting innovative ideas. beilstein-journals.org

Key applications include:

Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely products and yields for a given set of reactants and conditions. This can save significant time and resources by avoiding failed experiments.

Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing or modifying the target compound. nih.govbeilstein-journals.org

De Novo Drug Design: AI can be used to design novel analogues of this compound with desired biological activities or material properties, effectively guiding synthetic efforts toward the most promising candidates.

| Application Area | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | AI algorithms suggest novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov | Accelerates the discovery of new synthetic pathways, potentially lowering costs and improving accessibility. |

| Reaction Condition Recommendation | ML models recommend optimal catalysts, solvents, and temperatures based on historical reaction data. nih.govbeilstein-journals.org | Improves reaction yields and selectivity, reducing experimental trial-and-error. |

| Property Prediction | Predicting physicochemical properties (e.g., solubility) and biological activities (e.g., toxicity) before synthesis. | Prioritizes the synthesis of compounds with the highest likelihood of success for a given application. |

Systematic Diversification of Analogues for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic modification of a lead compound is crucial for understanding how its chemical structure relates to its function (SAR) or physical properties (SPR). nih.govresearchgate.net For this compound, a focused effort to create a library of analogues will be a key future direction.

This systematic diversification would involve modifying three key regions of the molecule:

The Benzyl (B1604629) Group: Introducing substituents (e.g., electron-donating or -withdrawing groups) onto the phenyl ring of the benzyloxymethyl moiety to modulate electronic and steric properties.

The Carbaldehyde Group: Transforming the aldehyde into other functional groups (e.g., oximes, hydrazones, nitriles, carboxylic acids) to explore different chemical spaces and potential biological interactions. derpharmachemica.comresearchgate.net

These studies are fundamental for optimizing the compound for specific applications, such as developing new therapeutic agents or functional materials. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. researchgate.netnih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. rsc.org The synthesis of this compound and its derivatives is well-suited for this technology.

Future trends will involve:

End-to-End Automated Synthesis: Combining flow reactors with automated workup and purification systems (e.g., in-line extraction and chromatography) to create fully automated platforms for producing the target compound with high purity. chimia.ch

High-Throughput Experimentation (HTE): Using automated flow platforms to rapidly screen a wide range of reaction conditions or to synthesize large libraries of analogues for SAR and SPR studies. beilstein-journals.org

Telescoped Reactions: Performing multiple synthetic steps sequentially in a continuous flow system without isolating intermediates. rsc.org This approach significantly improves efficiency and reduces waste, making the synthesis of complex molecules more streamlined. nih.gov

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or hazardous reagents. | Allows for the exploration of more energetic or hazardous reaction conditions safely. |

| Precise Control | Accurate control over temperature, pressure, and reaction time leads to higher yields and purities. researchgate.net | Improves the reproducibility and reliability of the synthesis, leading to a more consistent product. |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. nih.gov | Facilitates the transition from laboratory-scale research to pilot-scale or industrial production. |

| Automation | Flow systems are readily automated, enabling high-throughput synthesis and optimization. researchgate.netrsc.org | Accelerates the generation of analogue libraries for SAR/SPR studies and speeds up process development. |

Q & A

Q. What are the standard synthetic routes for 5-Benzyloxymethyl-1H-indole-3-carbaldehyde?

A common approach involves functionalizing indole-3-carbaldehyde derivatives. For example, the benzyloxymethyl group can be introduced via alkylation or nucleophilic substitution. A related method for synthesizing 5-substituted indole aldehydes involves refluxing intermediates (e.g., 3-formylindole derivatives) with benzyloxy reagents in acetic acid, followed by purification via recrystallization . The use of sodium acetate as a base and acetic acid as a solvent is critical for controlling reaction kinetics and minimizing side products.

Q. How is the purity of this compound validated in academic research?

Purity is typically assessed using HPLC (high-performance liquid chromatography) with UV detection, as seen in quality control protocols for similar indole derivatives . X-ray crystallography (using programs like SHELXL ) is employed to confirm structural integrity, particularly for resolving ambiguities in tautomeric forms (e.g., aldehyde vs. enol configurations common in indole derivatives).

Q. What are the primary applications of this compound in biochemical studies?